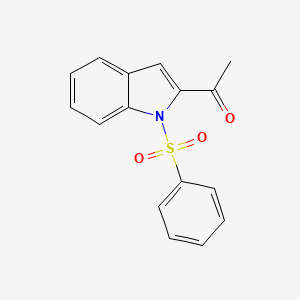![molecular formula C16H13NS B14306131 [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile CAS No. 112270-23-2](/img/structure/B14306131.png)
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is an organic compound characterized by the presence of a fluorenyl group attached to an acetonitrile moiety, with a methylsulfanyl substituent on the fluorenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile typically involves the reaction of 9H-fluorene with a methylsulfanyl group and subsequent introduction of the acetonitrile group. One common method involves the use of a Friedel-Crafts alkylation reaction, where 9H-fluorene is reacted with methylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Applications De Recherche Scientifique
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s photophysical properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can engage in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-ylacetonitrile: Lacks the methylsulfanyl group, resulting in different chemical reactivity and properties.
9-(Methylsulfanyl)-9H-fluorene:
9H-Fluorene: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is unique due to the combination of the fluorenyl, methylsulfanyl, and acetonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
112270-23-2 |
|---|---|
Formule moléculaire |
C16H13NS |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
2-(9-methylsulfanylfluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C16H13NS/c1-18-16(10-11-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10H2,1H3 |
Clé InChI |
WJHYVRCJXOFTFO-UHFFFAOYSA-N |
SMILES canonique |
CSC1(C2=CC=CC=C2C3=CC=CC=C31)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


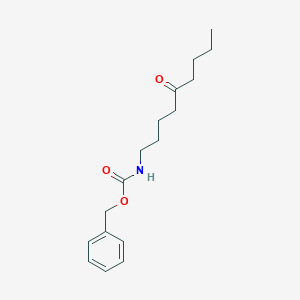

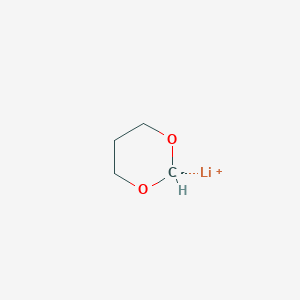
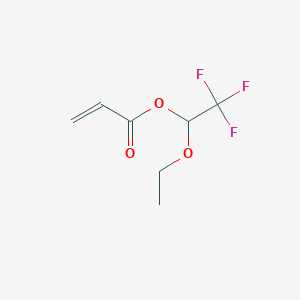
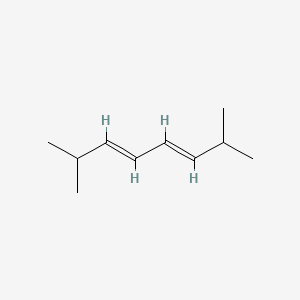
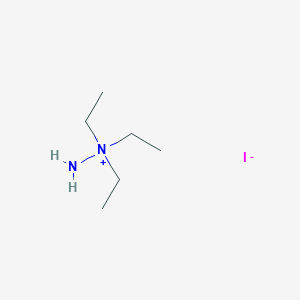

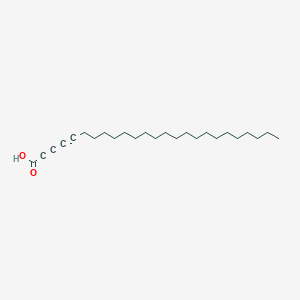
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
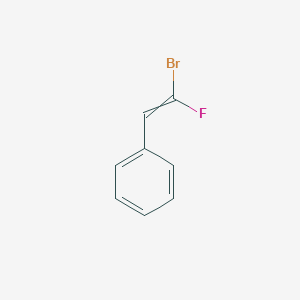
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
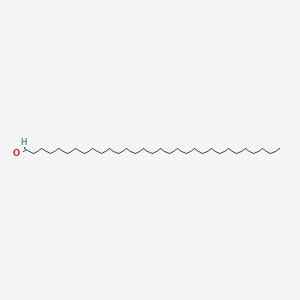
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
